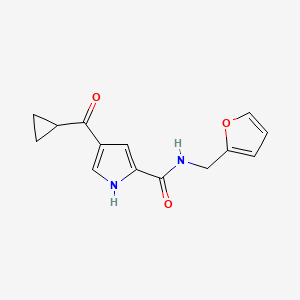

4-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

4-(cyclopropanecarbonyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-13(9-3-4-9)10-6-12(15-7-10)14(18)16-8-11-2-1-5-19-11/h1-2,5-7,9,15H,3-4,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGRNVSPDPGELJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Cyclopropylcarbonyl Group: This step involves the acylation of the pyrrole ring using cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.

Attachment of the Furylmethyl Group: The final step is the coupling of the furylmethyl group to the nitrogen atom of the pyrrole ring, which can be achieved through a nucleophilic substitution reaction using 2-furylmethyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furylmethyl group can be oxidized to form a furanone derivative.

Reduction: The cyclopropylcarbonyl group can be reduced to a cyclopropylmethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrole nitrogen or the furylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of furanone derivatives.

Reduction: Formation of cyclopropylmethyl derivatives.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 4-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylcarbonyl group can enhance binding affinity through hydrophobic interactions, while the furylmethyl group may participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, physicochemical characteristics, and synthetic yields:

Key Observations:

Substituent Effects on Lipophilicity and Polarity: The 2-furylmethyl and pyridinylmethyl analogs share similar XLogP3 values (~0.9), suggesting comparable lipophilicity despite differing heterocycles (furan vs. pyridine) .

Synthetic Challenges: Analogs with bulky or electron-deficient substituents (e.g., trifluoromethylpyridinyl in compounds 38 and 39) show lower synthetic yields (15–22%) due to steric hindrance or reactivity issues .

Biological Implications: Pyridine-containing analogs (e.g., ) may engage in π-π stacking or hydrogen bonding via the pyridinyl nitrogen, whereas 2-furylmethyl derivatives could prioritize hydrophobic interactions or hydrogen bonding via the furan oxygen. These differences might tailor receptor selectivity in therapeutic contexts (e.g., kinase vs. GPCR targets).

Structural Diversity and Drug Likeness: All analogs comply with Lipinski’s rule of five (molecular weight <500, H-bond donors ≤5, acceptors ≤10), supporting oral bioavailability. The 2-furylmethyl derivative’s lower molecular weight (~269.3 vs. ~436.39 in compound 39) may further optimize pharmacokinetic profiles .

Biological Activity

Chemical Structure and Properties

The molecular formula of 4-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is , with a molecular weight of approximately 258.27 g/mol. Its structure comprises a pyrrole ring, which is known for its involvement in various biological processes, and a cyclopropylcarbonyl group that may enhance its pharmacological properties.

Research indicates that compounds similar to this compound can exhibit diverse biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound's structural features may contribute to its ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : There is evidence suggesting that derivatives of pyrrole compounds possess antimicrobial activity, which could be relevant for developing new antibiotics.

Case Studies and Research Findings

- Antitumor Studies : A study published in Journal of Medicinal Chemistry demonstrated that similar pyrrole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These findings suggest that this compound could be further investigated for its antitumor potential.

- Anti-inflammatory Research : In vitro studies have shown that compounds with similar structures can reduce the production of inflammatory mediators in macrophages. This suggests a possible therapeutic role in treating chronic inflammatory diseases.

- Antimicrobial Activity : A comparative study highlighted the efficacy of pyrrole derivatives against common bacterial strains, indicating that this compound may also possess antimicrobial properties worthy of further exploration.

Data Table of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis | Journal of Medicinal Chemistry |

| Anti-inflammatory | Modulation of cytokine production | In vitro studies |

| Antimicrobial | Bacterial inhibition | Comparative study |

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models to evaluate therapeutic potential.

- Mechanistic Studies : Elucidating the specific molecular pathways involved in its biological effects.

- Formulation Development : Exploring various delivery methods to enhance bioavailability and efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrole core. Key steps include:

N-Alkylation : Reacting 1H-pyrrole-2-carboxylate derivatives with 2-furylmethyl halides under basic conditions (e.g., Cs₂CO₃ in DMF) to introduce the furylmethyl group .

Suzuki Coupling : Introducing the cyclopropylcarbonyl moiety via palladium-catalyzed cross-coupling using cyclopropaneboronic acid derivatives .

Hydrolysis and Amidation : Converting ester intermediates to carboxylic acids (LiOH in THF/H₂O/EtOH) followed by coupling with amines using EDC·HCl/HOBt in DMF .

- Optimization: Monitor reaction progress via HPLC or TLC. Purify intermediates via column chromatography (e.g., dichloromethane/ethyl acetate gradients) and final products via recrystallization .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of substituents (e.g., cyclopropylcarbonyl at C4 vs. C5) via ¹H and ¹³C NMR. For example, cyclopropyl protons appear as distinct multiplets at δ 1.0–2.5 ppm .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS to detect [M+H]⁺ ions) and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, particularly for polymorphic forms .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition Studies : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., conflicting IC₅₀ values) be systematically addressed?

- Assay Validation : Replicate experiments across independent labs using standardized protocols (e.g., fixed DMSO concentrations to avoid solvent interference) .

- Impurity Profiling : Characterize batch-to-batch variability via HPLC-MS to rule out confounding effects from synthetic byproducts (e.g., unreacted intermediates) .

- Target Engagement Studies : Use biophysical methods (e.g., SPR or ITC) to confirm direct binding to purported targets .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

- Analog Synthesis : Modify substituents systematically (e.g., replace cyclopropylcarbonyl with trifluoromethyl or acetyl groups) and compare bioactivity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., bacterial DHFR or human kinases) .

- Free-Wilson Analysis : Quantify contributions of individual substituents to activity using multivariate regression .

Q. How can researchers resolve discrepancies in solubility and stability data under varying experimental conditions?

- Solubility Screening : Test in buffered solutions (pH 1.2–7.4) and biorelevant media (e.g., FaSSIF/FeSSIF) using nephelometry .

- Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress (e.g., H₂O₂) to identify degradation pathways via LC-MS .

Q. What mechanistic hypotheses explain its activity against drug-resistant pathogens?

- Efflux Pump Inhibition : Co-administer with known efflux inhibitors (e.g., PAβN) to assess synergy against multidrug-resistant P. aeruginosa .

- Biofilm Disruption : Quantify biofilm biomass reduction using crystal violet assays and correlate with downregulation of quorum-sensing genes (e.g., lasR) .

Methodological Recommendations

- Data Reproducibility : Use ≥3 biological replicates and report statistical significance (e.g., p < 0.05 via ANOVA).

- Structural Confirmation : Always cross-validate NMR assignments with 2D experiments (COSY, HSQC) .

- Ethical Reporting : Disclose all negative results (e.g., inactive analogs) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.